molecular formula C7H3I2NaO3 B7881852 sodium;2-hydroxy-3,5-diiodobenzoate

sodium;2-hydroxy-3,5-diiodobenzoate

Cat. No.: B7881852
M. Wt: 411.90 g/mol
InChI Key: PBMNRTLTNHTZRR-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3,5-diiodobenzoate (CAS 133-91-5; C7H4I2O3Na) is the sodium salt of 3,5-diiodosalicylic acid. It is a halogenated benzoate derivative characterized by hydroxyl and iodine substituents at positions 2, 3, and 5 on the aromatic ring. Key properties include:

  • Molecular weight: 389.91 g/mol .
  • Physical state: Gray to blue-purple crystalline powder .
  • Melting point: ~235.5°C .
  • Solubility: Higher aqueous solubility compared to its free acid form due to ionization .
  • Applications: Intermediate in organic synthesis and nutraceutical formulations .

Properties

IUPAC Name

sodium;2-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMNRTLTNHTZRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of the compound with Chemical Abstracts Service number 176917 involves several steps. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves a C-H alkylation process facilitated by a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

The compound with Chemical Abstracts Service number 176917 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Research

Thyroid Hormone Modulation
Sodium 2-hydroxy-3,5-diiodobenzoate is structurally related to thyroid hormones and has been investigated for its potential to modulate thyroid function. Studies have shown that it can influence the hypothalamus-pituitary-thyroid (HPT) axis, reducing serum TSH levels in hypothyroid models. For instance, research indicates that administration of this compound leads to a significant decrease in TSH secretion within hours of treatment, demonstrating its potential as a therapeutic agent for thyroid-related disorders .

Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. Research has demonstrated that sodium 2-hydroxy-3,5-diiodobenzoate exhibits inhibitory activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Biochemical Applications

Enzyme Inhibition Studies
Sodium 2-hydroxy-3,5-diiodobenzoate has been utilized in enzyme inhibition studies, particularly focusing on sulfotransferases and deiodinases. It serves as a substrate or inhibitor in assays designed to understand the metabolic pathways involving iodinated compounds . These studies are crucial for elucidating the biochemical mechanisms underlying thyroid hormone metabolism.

Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for the quantification of diiodophenolic compounds in biological samples. Its distinct spectral properties allow for accurate detection and quantification using techniques such as UV-Vis spectroscopy .

Environmental Science

Pollution Studies
Sodium 2-hydroxy-3,5-diiodobenzoate has been employed in environmental studies to assess the impact of iodinated organic compounds on aquatic ecosystems. Research indicates that these compounds can bioaccumulate in fish and other aquatic organisms, raising concerns about their ecological effects .

Case Studies

Study ReferenceFocus AreaFindings
Darendeliler & Basx (1997)Thyroid Hormone ModulationDemonstrated reduced TSH levels with sodium 2-hydroxy-3,5-diiodobenzoate administration .
Yang (2024)Enzyme InhibitionIdentified inhibition of sulfotransferase activity .
Thermo Scientific (2024)Antimicrobial ActivityShowed effective inhibition against bacterial strains .

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 176917 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Melting Point (°C) Solubility (g/L) Key Applications References
Sodium 2-hydroxy-3,5-diiodobenzoate C7H4I2O3Na 2-OH, 3-I, 5-I 235.5 High (aqueous) Nutraceuticals, synthesis
2-Amino-3,5-diiodobenzoic acid C7H5I2NO2 2-NH2, 3-I, 5-I Not reported Lower (acid form) Spectroscopic studies
Butyl-4-hydroxy-3,5-diiodobenzoate C11H12I2O3 4-OH, 3-I, 5-I, butyl ester Not reported Lipid-soluble Thyroid hormone modulation
Diatrizoate sodium C11H8I3N2O4Na 3,5-(acetylamino), 2,4,6-I ~280 High Radiocontrast agent
Lithium 3,5-diiodosalicylate C7H4I2O3Li 2-OH, 3-I, 5-I (Li salt) Not reported Moderate Enzyme inhibition assays

Key Observations :

  • Iodination pattern : The 3,5-diiodo substitution is common among analogues, but functional group positioning (e.g., 2-OH vs. 4-OH) alters reactivity and biological activity .
  • Cation effects : Sodium salts exhibit higher aqueous solubility than free acids or lithium/potassium salts, favoring pharmaceutical use .
  • Ester vs. salt forms : Butyl esters (e.g., butyl-4-hydroxy-3,5-diiodobenzoate) enhance lipophilicity, enabling membrane penetration but reducing renal excretion .

Key Observations :

  • Phase II metabolism : Sodium 2-hydroxy-3,5-diiodobenzoate undergoes methylation, a pathway shared with other hydroxylated aromatics like 4-hydroxy-3,5-diiodobenzoate .
  • Thyroid modulation : Butyl-4-hydroxy-3,5-diiodobenzoate interferes with thyroid hormone distribution, highlighting iodine’s role in endocrine interactions .

Q & A

Q. What are the recommended methods for synthesizing sodium 2-hydroxy-3,5-diiodobenzoate, and how can purity be validated?

Synthesis typically involves iodination of salicylic acid derivatives under controlled conditions. For example, 2-hydroxy-3,5-diiodobenzaldehyde (a precursor) can be reacted with hydrazides in methanol under reflux to form derivatives, followed by sodium salt formation . Purity validation should include high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in the characterization of structurally similar compounds . Elemental analysis and HPLC can further confirm stoichiometric purity.

Q. How does the solubility of sodium 2-hydroxy-3,5-diiodobenzoate vary with temperature, and what solvents are optimal for experimental use?

Solubility data indicate temperature dependence: at 25°C, solubility in water is ~0.192 g/L (4.931E-04 M), increasing with temperature . Methanol and ethanol are preferred for organic reactions due to moderate polarity, as evidenced by synthesis protocols using methanol for recrystallization . For aqueous buffers, phosphate-based systems (e.g., Na₂HPO₄) are compatible, provided pH is maintained above 7 to prevent protonation of the carboxylate group .

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

¹H-NMR and ¹³C-NMR are essential for confirming aromatic substitution patterns and iodine-induced deshielding effects, as shown in the analysis of Compound 3d (δH 8.21 ppm for aromatic protons, δC 176.48 ppm for carbonyl groups) . Infrared (IR) spectroscopy can identify hydroxyl (O–H) and carboxylate (C=O) stretches. Single-crystal X-ray diffraction (XRD) is recommended for absolute configuration determination, with refinement protocols involving restrained H-atom placement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of sodium 2-hydroxy-3,5-diiodobenzoate?

Density-functional theory (DFT) calculations, such as those using the B3LYP functional, can model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution . For bioactivity studies, AutoDock Vina enables docking simulations to assess binding affinities with target proteins (e.g., anti-diabetic enzymes), leveraging the compound’s iodine atoms for halogen bonding interactions . Multithreading optimizations in docking software improve efficiency for large-scale virtual screening .

Q. What experimental strategies resolve contradictions in solubility or stability data across studies?

Discrepancies in solubility (e.g., 0.7 g/L at 15°C vs. 0.192 g/L at 25°C in one study ) may arise from differences in hydration states or impurities. Standardize protocols using ACS-grade reagents and controlled humidity . Accelerated stability studies (e.g., thermal gravimetric analysis, TGA) under varying pH and temperature conditions can identify degradation pathways. Cross-validate results with multiple techniques, such as UV-Vis spectroscopy and HPLC .

Q. How does the iodine substitution pattern influence biological activity in derivatives like anti-diabetic inhibitors?

The 3,5-diiodo configuration enhances steric bulk and electron-withdrawing effects, stabilizing ligand-enzyme interactions. In Compound 3d, iodine atoms at positions 3 and 5 of the benzoate moiety increase binding affinity to dammarane-derived targets, as shown by IC₅₀ values from bioassays . Comparative studies with non-iodinated analogs (e.g., 3,5-dichloro derivatives ) can isolate iodine-specific contributions to activity.

Q. What are the best practices for handling and storing sodium 2-hydroxy-3,5-diiodobenzoate to prevent decomposition?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) to minimize oxidation. Avoid contact with strong oxidizers or acidic conditions, which may liberate iodine . For long-term storage, lyophilization and desiccation (≤ -20°C) are recommended. Monitor for color changes (yellowing indicates degradation) via periodic UV-Vis scans .

Methodological Notes

  • Synthesis Optimization: Use reflux conditions with methanol for higher yields .
  • Computational Workflows: Combine DFT (for electronic structure) and molecular docking (for bioactivity) to reduce experimental trial-and-error .
  • Data Validation: Cross-reference solubility measurements with multiple sources and employ orthogonal analytical techniques (e.g., NMR + XRD) .

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